
3-(1-Hydroxypropan-2-yloxy)-1,1,1,2-tetraphenylpropan-2-ol;phosphorous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Hydroxypropan-2-yloxy)-1,1,1,2-tetraphenylpropan-2-ol; phosphorous acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple phenyl groups and a phosphorous acid moiety, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxypropan-2-yloxy)-1,1,1,2-tetraphenylpropan-2-ol; phosphorous acid typically involves multi-step organic reactions. One common method includes the reaction of tetraphenylpropane derivatives with hydroxypropan-2-yloxy groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of flow microreactors for efficient and sustainable synthesis. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Hydroxypropan-2-yloxy)-1,1,1,2-tetraphenylpropan-2-ol; phosphorous acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenyl compounds.
Wissenschaftliche Forschungsanwendungen
3-(1-Hydroxypropan-2-yloxy)-1,1,1,2-tetraphenylpropan-2-ol; phosphorous acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 3-(1-Hydroxypropan-2-yloxy)-1,1,1,2-tetraphenylpropan-2-ol; phosphorous acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Hydroxypropan-2-yloxy)propanoic acid
- Poly(oxy-1,2-ethanediyl),α-hydro-ω-hydroxy- Ethane-1,2-diol, ethoxylated
- 2-(1-Hydroxypropan-2-yloxy)acetic acid
Uniqueness
What sets 3-(1-Hydroxypropan-2-yloxy)-1,1,1,2-tetraphenylpropan-2-ol; phosphorous acid apart from similar compounds is its unique combination of phenyl groups and phosphorous acid moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
33774-78-6 |
|---|---|
Molekularformel |
C30H36O9P2 |
Molekulargewicht |
602.5 g/mol |
IUPAC-Name |
3-(1-hydroxypropan-2-yloxy)-1,1,1,2-tetraphenylpropan-2-ol;phosphorous acid |
InChI |
InChI=1S/C30H30O3.2H3O3P/c1-24(22-31)33-23-29(32,25-14-6-2-7-15-25)30(26-16-8-3-9-17-26,27-18-10-4-11-19-27)28-20-12-5-13-21-28;2*1-4(2)3/h2-21,24,31-32H,22-23H2,1H3;2*1-3H |
InChI-Schlüssel |
IOVFCWZOYWSNEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)OCC(C1=CC=CC=C1)(C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O.OP(O)O.OP(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


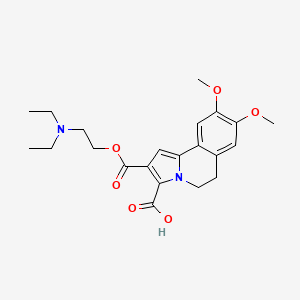
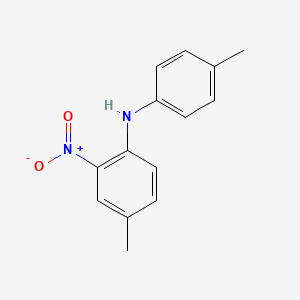



![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethylporphyrin-2-yl]prop-2-enoic acid](/img/structure/B14679130.png)
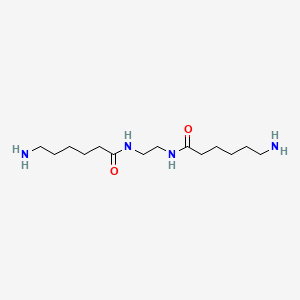
![Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-[4-(1,1-dimethylethyl)-2-ethylphenyl]-](/img/structure/B14679140.png)
![copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate](/img/structure/B14679147.png)

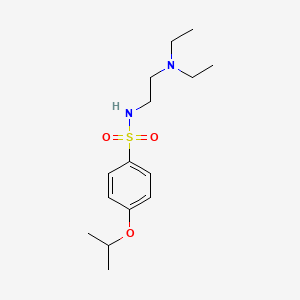
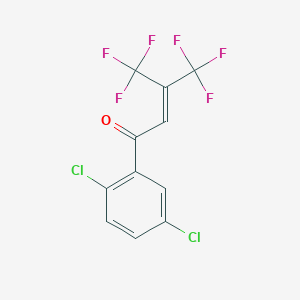
![1,2,7-trihydroxy-3-methoxy-6,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-4-one](/img/structure/B14679182.png)

